molecular formula C9H17NO2 B055609 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone CAS No. 111479-25-5

1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone

Cat. No. B055609
M. Wt: 171.24 g/mol
InChI Key: DKVTXEYOZRLTNZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone, also known as HEPE, is a chemical compound that has been widely studied in the field of medicinal chemistry. HEPE is a piperidine derivative that has shown potential as a therapeutic agent for the treatment of various diseases.

Mechanism Of Action

The mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood. However, it has been suggested that 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body. For example, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation and pain. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), which is a receptor that plays a role in glucose and lipid metabolism.

Biochemical And Physiological Effects

1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are markers of oxidative stress. In addition, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been shown to increase the levels of the antioxidant enzyme superoxide dismutase (SOD).

Advantages And Limitations For Lab Experiments

1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be obtained in high yields. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are also some limitations to its use in lab experiments. For example, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone. One area of interest is the development of new synthetic methods for 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone for the treatment of other diseases such as diabetes and cancer. Furthermore, the mechanism of action of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone needs to be further elucidated to better understand its therapeutic effects. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone to determine the optimal dosing and administration regimens for its use in clinical settings.
Conclusion
In conclusion, 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone is a piperidine derivative that has shown potential as a therapeutic agent for the treatment of various diseases. It can be synthesized through a multi-step process and has been extensively studied for its scientific research applications. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone exerts its therapeutic effects by modulating the activity of certain enzymes and receptors in the body and has various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, there are several future directions for research on 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone that could lead to the development of new therapeutic agents.

Synthesis Methods

1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroacetate, followed by hydrolysis and reduction. The final product is obtained through the reaction of the resulting intermediate with 2-chloroethylamine hydrochloride. The purity of the synthesized 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone can be confirmed through various spectroscopic techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. 1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

CAS RN

111479-25-5

Product Name

1-[(2R)-2-(2-Hydroxyethyl)piperidin-1-YL]ethanone

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

1-[(2R)-2-(2-hydroxyethyl)piperidin-1-yl]ethanone

InChI

InChI=1S/C9H17NO2/c1-8(12)10-6-3-2-4-9(10)5-7-11/h9,11H,2-7H2,1H3/t9-/m1/s1

InChI Key

DKVTXEYOZRLTNZ-SECBINFHSA-N

Isomeric SMILES

CC(=O)N1CCCC[C@@H]1CCO

SMILES

CC(=O)N1CCCCC1CCO

Canonical SMILES

CC(=O)N1CCCCC1CCO

synonyms

2-Piperidineethanol, 1-acetyl-, (R)- (9CI)

Origin of Product

United States

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